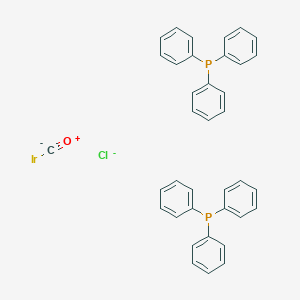

Carbonylchlorobis(triphenylphosphine)iridium(I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is notable for its square planar geometry and its ability to undergo oxidative addition reactions. It is a bright yellow crystalline solid and has been extensively studied for its unique chemical properties and applications in various fields .

Mechanism of Action

Target of Action

It’s known that this compound is used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these reactions.

Mode of Action

It’s known to act as a catalyst, facilitating chemical reactions without being consumed in the process . The compound’s interaction with its targets likely involves the formation of intermediate complexes, which lower the activation energy of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by Carbonylchlorobis(triphenylphosphine)iridium(I) depend on the reactions it catalyzes. For instance, it has been used in the reduction of N-hydroxyamides to synthesize nitrones , suggesting that it may affect pathways involving these compounds.

Result of Action

The result of Carbonylchlorobis(triphenylphosphine)iridium(I)'s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to faster and more efficient production of the desired products .

Preparation Methods

The synthesis of Carbonylchlorobis(triphenylphosphine)iridium(I) typically involves heating an iridium chloride salt with triphenylphosphine and a carbon monoxide source . The most popular method uses dimethylformamide (DMF) as a solvent, and sometimes aniline is added to accelerate the reaction . Another common solvent is 2-methoxyethanol . The reaction is usually conducted under nitrogen atmosphere. In this synthesis, triphenylphosphine serves both as a ligand and a reductant, while the carbonyl ligand is derived from the decomposition of dimethylformamide .

Chemical Reactions Analysis

Carbonylchlorobis(triphenylphosphine)iridium(I) undergoes a variety of chemical reactions, including:

Oxidative Addition: This compound is notable for its ability to bind to oxygen reversibly.

Substitution Reactions: It can participate in substitution reactions where ligands are replaced by other ligands.

Hydrogenation: It acts as a catalyst in hydrogenation reactions.

Cycloaddition: It is used as a catalyst in intramolecular carbonylative [2+2+1] cycloaddition of allenynes.

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation and various organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Carbonylchlorobis(triphenylphosphine)iridium(I) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Carbonylchlorobis(triphenylphosphine)iridium(I) is unique due to its square planar geometry and its ability to undergo reversible oxidative addition . Similar compounds include:

Iridium(I)bis(triphenylphosphine)carbonyl iodide: Similar structure but with iodide instead of chloride.

Rhodium(I)bis(triphenylphosphine)carbonyl chloride: Similar structure but with rhodium instead of iridium.

Palladium(0)tetra(triphenylphosphine): Different central metal but similar use in catalysis.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of Carbonylchlorobis(triphenylphosphine)iridium(I).

Properties

CAS No. |

14871-41-1 |

|---|---|

Molecular Formula |

C37H30ClIrOP2- |

Molecular Weight |

780.2 g/mol |

IUPAC Name |

carbon monoxide;iridium;triphenylphosphane;chloride |

InChI |

InChI=1S/2C18H15P.CO.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |

InChI Key |

VSPLSJCNZPDHCN-UHFFFAOYSA-M |

SMILES |

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |

Key on ui other cas no. |

14871-41-1 |

physical_description |

Yellow crystalline powder; [Acros Organics MSDS] |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.